4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structural features, which include a pyrimidine ring substituted with a methyl group, a morpholino group, and a phenyl group. The presence of these substituents imparts specific biological activities and potential applications in medicinal chemistry.
The synthesis and biological evaluation of compounds like 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide have been documented in various scientific studies. These studies explore the structure-activity relationships (SAR) of pyrimidine derivatives, particularly focusing on their antitubercular and anticancer properties .
This compound can be classified as:
The synthesis of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide typically involves multi-step reactions. A common method includes:
4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide is primarily linked to its interaction with specific biological targets:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are often used to characterize the compound and confirm its structure.
4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide has several potential scientific uses:
The ongoing research into the synthesis and biological evaluation of this compound highlights its significance in drug discovery and development within the pharmaceutical industry.
Pyrimidine-carboxamide scaffolds represent a privileged structural motif in medicinal chemistry due to their versatile hydrogen-bonding capabilities, planar geometry, and capacity for diverse substitutions that modulate pharmacological properties. These scaffolds serve as bioisosteric replacements for purine nucleotides, enabling targeted disruption of nucleotide-binding domains in enzymes and receptors [1]. The carboxamide group (–CONH–) in particular enhances water solubility through hydrogen bond donation/acceptance while providing a synthetically tractable handle for structural diversification via N-aryl or N-heteroaryl substitutions [6] [10]. This versatility is exemplified in kinase inhibitor design, where pyrimidine-carboxamides adopt characteristic "U-shaped" binding conformations within adenosine triphosphate pockets, forming critical hydrogen bonds with hinge region residues [1].
Table 1: Structural Modifications and Biological Effects of Pyrimidine-Carboxamide Derivatives
Core Modification | Biological Consequence | Example Derivatives |
---|---|---|
N-Phenyl substitution | Enhanced π-stacking with hydrophobic pockets | 4-Methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide |
Electron-donating groups (e.g., methyl, methoxy) on phenyl ring | Improved cellular potency against cancer lines | 4-Ethyl and 4-methoxy substituted analogs [1] |
Heteroaryl replacements (pyridine/pyrimidine) | Increased kinase selectivity profiles | Phenylpyridine and phenylpyrimidine carboxamides [1] [9] |
Positional isomerism (C4 vs C5 substitution) | Modulation of target engagement potency | C4-substituted pyridines showed superior activity vs C5 analogs [9] |
Research on 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide derivatives demonstrates that electron-donating substituents (e.g., 4-ethyl, 4-methoxy) on the phenyl ring significantly enhance cytotoxic potency against multiple cancer cell lines compared to electron-withdrawing groups. For instance, 4-ethyl-substituted derivatives exhibited IC₅₀ values of 8.37–11.34 μM against prostate (Personal computer-3) and breast (MCF-7) cancer lines, while unsubstituted or fluoro-substituted analogs showed diminished activity [1]. Molecular modeling studies confirm that substituted N-phenyl rings engage in extensive hydrophobic interactions with allosteric pockets adjacent to kinase catalytic domains, rationalizing the observed structure-activity relationships [9].
The morpholine ring (tetrahydro-1,4-oxazine) serves as a cornerstone heterocycle in medicinal chemistry due to its balanced physicochemical properties: moderate basicity (pKa ≈ 8.5), water solubility, metabolic stability, and hydrogen-bond accepting capacity. When incorporated at the 6-position of pyrimidine scaffolds, morpholine functions as a kinase-binding pharmacophore that mimics the solvation properties of adenine's N7 nitrogen in adenosine triphosphate . This strategic positioning enables key interactions with catalytic lysine residues (e.g., Lys802 in phosphatidylinositol 3-kinase alpha) through water-mediated hydrogen bonds and van der Waals contacts within the affinity pocket [8].
Table 2: Comparison of Morpholine-Containing Anticancer Agents
Compound | Molecular Target | Key Structural Features | Clinical/Biological Status |
---|---|---|---|
GDC-0941 (Pictilisib) | Phosphatidylinositol 3-kinase alpha | Thieno[3,2-d]pyrimidine core with morpholine | Phase 2 clinical trials (advanced solid tumors) |
Alvocidib (Flavopiridol) | Cyclin-dependent kinases | Piperidinyl-chromenone scaffold | FDA-approved for leukemia (orphan drug) [6] |
4-Methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide | Phosphatidylinositol 3-kinase alpha / Cyclin-dependent kinase pathways | Pyrimidine-carboxamide core with C4-methyl and N-phenyl | Preclinical investigational compound [1] [10] |
Beyond target engagement, morpholine significantly influences drug disposition properties: its oxygen atom reduces overall lipophilicity (cLogP reduction of 0.5–1.5 units versus piperidine analogs), enhancing aqueous solubility critical for oral bioavailability [8]. Metabolic studies demonstrate that morpholine rings resist oxidative degradation by cytochrome P450 enzymes more effectively than piperazines or piperidines, reducing the generation of reactive metabolites . In 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide, the morpholine moiety contributes to a calculated polar surface area of 61.876 Ų, facilitating membrane permeability while maintaining solubility – properties essential for intracellular kinase targeting [10].
4-Methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide derivatives exert anticancer effects primarily through disruption of cyclin-dependent kinase and phosphatidylinositol 3-kinase signaling cascades – pathways frequently dysregulated in human malignancies. These compounds demonstrate nanomolar to micromolar inhibition of key oncogenic kinases, including phosphatidylinositol 3-kinase alpha (IC₅₀ = 1.25 μM for optimized analogs) and cyclin-dependent kinase 2/cyclin-dependent kinase 9 (IC₅₀ = 83–65 nM for related pyrimidine-diamines) [1] [6] [9]. The phosphatidylinositol 3-kinase-Akt-mechanistic target of rapamycin pathway inhibition induces G1/S cell cycle arrest and suppresses cancer cell proliferation by downregulating cyclin D1 expression and retinoblastoma protein phosphorylation [1].
Table 3: In Vitro Antiproliferative Activity of Representative Derivatives
Cancer Cell Line | Tumor Type | Most Potent Derivative IC₅₀ (μM) | Lead Compound IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |
---|---|---|---|---|
A549 | Lung adenocarcinoma | 6.39 (Compound 14c) [9] | 8.37 (Compound 12h) [1] | 6.99 (GDC-0941) [1] |
Personal computer-3 | Prostate carcinoma | 9.26 (Compound 12h) [1] | 11.34 (Compound 12h) [1] | 0.20 (GDC-0941) [1] |
MCF-7 | Breast adenocarcinoma | 9.26 (Compound 12h) [1] | 12.43 (Compound 11j) [1] | 0.07 (GDC-0941) [1] |
HCT-116 | Colorectal carcinoma | Not tested | 0.24 (Pyrimidine-diamine 2e) [6] | Varies by study |
Structure-activity relationship analyses reveal that antiproliferative potency correlates with specific structural features: 1) Electron-donating substituents (methyl, ethyl, methoxy) at the phenyl ring para-position enhance activity against lung (A549), prostate (Personal computer-3), and breast (MCF-7) cancer lines by 3–10-fold compared to electron-withdrawing groups; 2) Pyrimidine-carboxamide linkages outperform pyridine-carboxamides in phosphatidylinositol 3-kinase alpha inhibition (e.g., compound 14c IC₅₀ = 1.25 μM versus phenylpyridine analogs IC₅₀ > 7 μM) [9]; 3) Molecular modeling confirms that the 4-methyl group on the pyrimidine core fills a hydrophobic region near the gatekeeper residue (e.g., Ile800 in phosphatidylinositol 3-kinase alpha), while the carboxamide linker maintains hydrogen bonds with Val851 [1] [9]. These targeted agents show particular promise against triple-negative breast cancer (MDA-MB-231) and other malignancies driven by phosphatidylinositol 3-kinase pathway activation, with ongoing research focused on improving isoform selectivity and overcoming compensatory signaling mechanisms [6].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: